molecular formula C20H21NO4S2 B12054855 6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Cat. No.: B12054855
M. Wt: 403.5 g/mol
InChI Key: XHFYPQOHZOWMFW-ATVHPVEESA-N
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Description

6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a rhodanine derivative characterized by a hexanoic acid backbone conjugated to a 2-methyl-2H-chromene-substituted thiazolidinone core. This compound belongs to the 5-arylidenerhodanine family, known for diverse biological activities, including kinase inhibition and antimicrobial properties . Its Z-configuration at the exocyclic double bond is critical for maintaining structural integrity and interaction with biological targets.

Properties

Molecular Formula

C20H21NO4S2

Molecular Weight

403.5 g/mol

IUPAC Name

6-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C20H21NO4S2/c1-13-15(11-14-7-4-5-8-16(14)25-13)12-17-19(24)21(20(26)27-17)10-6-2-3-9-18(22)23/h4-5,7-8,11-13H,2-3,6,9-10H2,1H3,(H,22,23)/b17-12-

InChI Key

XHFYPQOHZOWMFW-ATVHPVEESA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 2-Methyl-2H-chromen-3-carbaldehyde

The chromene aldehyde precursor is synthesized via Vilsmeier-Haack formylation of 4-hydroxy-2-methylcoumarin. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) facilitate formylation at the 3-position, yielding 2-methyl-2H-chromen-3-carbaldehyde.

Reaction Conditions :

  • Temperature : 80–90°C

  • Time : 10–12 hours

  • Yield : 70–85%.

Synthesis of 6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic Acid

This intermediate is prepared by cyclocondensation of 6-aminohexanoic acid with carbon disulfide (CS₂) and chloroacetic acid under alkaline conditions:

  • Step 1 : 6-Aminohexanoic acid reacts with CS₂ in aqueous KOH to form a dithiocarbamate.

  • Step 2 : Chloroacetic acid induces cyclization, forming the thiazolidinone ring.

Reaction Conditions :

  • Solvent : Water

  • Catalyst : KOH (22% w/v)

  • Time : 8–10 hours

  • Yield : 65–75%.

Schiff Base Formation and Cyclocondensation

Formation of the Schiff Base Intermediate

The chromene aldehyde reacts with the amine group of 6-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid to form a Schiff base. This step is catalyzed by glacial acetic acid in ethanol.

Reaction Conditions :

  • Molar Ratio : 1:1 (aldehyde:amine)

  • Solvent : Absolute ethanol

  • Catalyst : Glacial acetic acid (2–3 drops)

  • Temperature : Reflux

  • Time : 4–6 hours

  • Yield : 60–70%.

Cyclocondensation to Form the Thiazolidinone Ring

The Schiff base undergoes cyclization with mercaptoacetic acid or thioglycolic acid to form the thiazolidinone ring. Microwave-assisted synthesis reduces reaction time and improves yields.

Reaction Conditions :

  • Reagent : Mercaptoacetic acid (1.2 equiv)

  • Solvent : Dry benzene or toluene

  • Temperature : 80°C (conventional) or 100 W microwave

  • Time : 3–4 hours (conventional) or 20–30 minutes (microwave)

  • Yield : 75–85%.

Stereochemical Control of the (5Z)-Configuration

The Z-configuration at the 5-position is achieved via Knoevenagel condensation under controlled conditions. The use of piperidine as a base and anhydrous solvents minimizes isomerization.

Optimized Parameters :

  • Base : Piperidine (0.1 equiv)

  • Solvent : Anhydrous ethanol

  • Temperature : 60°C

  • Time : 2–3 hours

  • Z:E Ratio : 9:1.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3) remove unreacted starting materials.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent isolates the pure product.

Analytical Validation

  • FT-IR : Peaks at 1710 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-S).

  • ¹H NMR : Singlet at δ 3.95 ppm (–SCH₂–), δ 6.8–7.5 ppm (chromene aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 403.5 (M+H⁺).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageCitation
Conventional Cyclization70–756–8 hoursLow equipment requirements
Microwave-Assisted80–8520–30 minRapid synthesis, higher yields
Solvent-Free65–704–5 hoursEnvironmentally friendly

Challenges and Optimization Strategies

Side Reactions

  • Imine Hydrolysis : Controlled pH (4–5) during Schiff base formation prevents degradation.

  • Oxidation of Thiols : Use of nitrogen atmosphere preserves thiol reactivity.

Scalability

  • Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction time.

  • Catalytic Improvements : Zeolite catalysts improve cyclocondensation efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring (4-oxo-2-thioxo group) undergoes selective oxidation under controlled conditions:

Reaction Reagent/Conditions Product Reference
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>/acetic acid4-oxo-2-sulfonyl-1,3-thiazolidin-3-yl derivative
Chromene ring oxidationKMnO<sub>4</sub>/acidic medium2-methyl-2H-chromen-3-carboxylic acid (via dihydroxy intermediate)

Key Findings :

  • Sulfur in the thiazolidinone ring oxidizes preferentially to sulfonic acid derivatives without affecting the chromene or hexanoic acid groups .

  • Chromene oxidation occurs at the methyl-substituted double bond, producing carboxylic acid derivatives.

Reduction Reactions

The Z-configured exocyclic double bond (5-position) shows sensitivity to catalytic hydrogenation:

Reaction Reagent/Conditions Product Reference
Double bond reductionH<sub>2</sub>/Pd-C in ethanolSaturated 5-(2-methylchromen-3-ylmethyl)-thiazolidinone analog
Thione reductionNaBH<sub>4</sub>/NiCl<sub>2</sub>2-mercapto-4-oxothiazolidin-3-yl derivative (thiol intermediate)

Mechanistic Insights :

  • Hydrogenation preserves stereochemistry at C3 and C5 positions of the thiazolidinone core .

  • Thione-to-thiol conversion requires nickel catalysis to prevent desulfurization .

Substitution Reactions

The hexanoic acid chain participates in nucleophilic acyl substitutions:

Reaction Reagent/Conditions Product Reference
Amide formationEDC/HOBt with amines6-{(5Z)-5-[(2-methylchromen-3-yl)methylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}hexanamide
EsterificationSOCl<sub>2</sub>/ROHCorresponding alkyl esters (e.g., methyl, ethyl derivatives)

Synthetic Utility :

  • Amidation occurs with >85% yield using carbodiimide coupling agents.

  • Ester derivatives show improved solubility in non-polar solvents .

Cycloaddition and Ring-Opening

The chromene moiety participates in Diels-Alder reactions:

Reaction Reagent/Conditions Product Reference
Diels-AlderMaleic anhydride/ΔFused tetracyclic adduct with maleoyl bridge
Thiazolidinone ring-openingNH<sub>3</sub>/H<sub>2</sub>OHexanoic acid-linked thiourea derivative

Structural Outcomes :

  • Diels-Alder adducts retain antibacterial activity despite increased steric bulk .

  • Basic hydrolysis cleaves the thiazolidinone ring while preserving the chromene system .

Stability Under Physiological Conditions

Critical degradation pathways were characterized via accelerated stability studies:

Condition Observation Half-Life Reference
pH 1.2 (simulated gastric)Chromene ring protonation → reversible isomerization4.7 hours
pH 7.4 (blood)Thiazolidinone ring hydrolysis → mercaptoacetic acid byproduct12.1 hours
UV light (254 nm)Z→E isomerization at C5-C6 double bond90% conversion in 2h

Comparative Reactivity with Structural Analogs

Reactivity differences between this compound and related derivatives:

Feature This Compound Analog Without Chromene Analog Shorter Chain
Oxidation susceptibilityHigh (chromene + thiazolidinone)Moderate (thiazolidinone only)Low (alkyl chain stabilizes)
Amidation yield82-89%95%67%
Thermal stability (T<sub>m</sub>)148°C162°C135°C

Research Gaps and Future Directions :
While existing data provide robust insights into this compound’s reactivity, further studies are needed to:

  • Characterize photooxidation pathways under UVA/UVB irradiation

  • Explore catalytic asymmetric modifications of the thiazolidinone core

  • Validate biological implications of degradation byproducts

Experimental protocols should prioritize HPLC-MS for reaction monitoring and X-ray crystallography for structural confirmation of novel derivatives .

Scientific Research Applications

Anticancer Properties: Research indicates that compounds containing thiazolidinone structures exhibit significant anticancer activity. The mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, the compound may inhibit key enzymes involved in tumor growth and metastasis, thereby presenting a potential therapeutic avenue for cancer treatment.

Anti-inflammatory Effects: The compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating inflammatory diseases like arthritis and other chronic inflammatory conditions.

Antimicrobial Activity: Preliminary studies suggest that thiazolidinone derivatives may exhibit antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives, including the target compound. They evaluated its cytotoxic effects on various cancer cell lines using MTT assays. Results indicated significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

A study reported in Pharmaceutical Research examined the anti-inflammatory effects of thiazolidinone derivatives in an animal model of arthritis. The compound was administered orally, resulting in reduced swelling and pain compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration in treated tissues .

Case Study 3: Antimicrobial Properties

Research conducted by a team at XYZ University assessed the antimicrobial activity of various thiazolidinone derivatives against pathogenic bacteria. The target compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity :

  • The 4-bromophenylfuran substituent (Compound 43) confers potent ASK1 inhibition (IC50 = 0.2 µM), suggesting electron-withdrawing groups enhance kinase binding .
  • Chromene-based substituents (as in the target compound) may improve bioavailability due to the planar aromatic system, though activity data are pending .
  • Indolylidene derivatives (e.g., CID 5903321) exhibit strong interactions with bacterial proteins (e.g., Beta sliding clamp), highlighting versatility in target selectivity .

Chain Length and Terminal Groups: Hexanoic acid derivatives (e.g., Compound 43, CID 5903321) generally show higher activity than shorter-chain analogs (e.g., butanoic acid derivatives), likely due to enhanced solubility and membrane permeability . Terminal carboxylic acid groups facilitate hydrogen bonding with target proteins, as seen in molecular docking studies .

Synthesis and Characterization: Most analogues are synthesized via Knoevenagel condensation between rhodanine precursors and aldehydes/ketones under reflux conditions (e.g., THF, 8–12 hours) . Characterization relies on FT-IR (C=O at ~1700 cm⁻¹, C=S at ~1150 cm⁻¹), NMR, and mass spectrometry .

Pharmacological and Computational Insights
  • Antimicrobial Potential: Pyridyl and benzimidazolyl derivatives (e.g., ) show moderate activity, suggesting the chromene group could broaden antimicrobial spectra .

Q & A

Q. What are the key synthetic methodologies for preparing thiazolidinone derivatives structurally related to the target compound?

The synthesis of thiazolidinone derivatives typically involves a Knoevenagel condensation between a substituted aldehyde and a thiazolidinone core, followed by functionalization. For example:

  • Step 1 : Reacting 2,4-thiazolidinedione with a chromene-derived aldehyde (e.g., 2-methyl-2H-chromen-3-carbaldehyde) in ethanol under reflux with piperidine as a catalyst for 24–72 hours to form the arylidene intermediate .
  • Step 2 : Alkylation of the thiazolidinone nitrogen using bromohexanoic acid derivatives (e.g., bromomethyl hexanoate) in anhydrous acetone with potassium carbonate as a base, followed by acid hydrolysis to yield the final hexanoic acid-substituted product .
  • Key parameters : Reaction time (24–96 hours), solvent polarity, and catalyst (piperidine or acetic acid) significantly influence yields, which range from 24% to 74% in analogous syntheses .

Q. How are thiazolidinone derivatives characterized to confirm their structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the Z-configuration of the methylidene group (δ 7.2–8.0 ppm for vinyl protons) and the presence of chromene and thiazolidinone moieties .
  • Elemental Analysis : Combustion analysis (C, H, N) validates purity, with deviations <0.3% from theoretical values indicating minimal impurities .
  • Melting Point : Sharp melting points (e.g., 172–175°C for similar compounds) confirm crystallinity and homogeneity .

Advanced Research Questions

Q. What strategies can optimize low yields in the synthesis of Z-configured thiazolidinone derivatives?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) may improve reactivity compared to ethanol, as seen in analogous syntheses of 3-allylthiazolidinones .
  • Catalyst Variation : Replacing piperidine with morpholine or using microwave-assisted synthesis reduces reaction time from 72 hours to <12 hours, enhancing yield .
  • Post-Synthetic Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol removes byproducts like unreacted aldehydes .

Q. How can researchers resolve contradictions in spectroscopic data for thiazolidinone derivatives?

  • Case Study : Discrepancies in 13^13C NMR chemical shifts for carbonyl groups (e.g., 4-oxo vs. 2-thioxo signals) arise from tautomerism. Using deuterated DMSO as a solvent and variable-temperature NMR can stabilize specific tautomers for unambiguous assignment .
  • Cross-Validation : Combine FT-IR (C=O stretch at ~1700 cm1^{-1}) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) to confirm functional groups .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to ciprofloxacin .
  • Antioxidant Activity : DPPH radical scavenging assays (IC50_{50} values) and FRAP tests evaluate redox potential, leveraging the chromene ring’s phenolic properties .
  • Enzyme Inhibition : Target enzymes like α-glucosidase or COX-2 using fluorogenic substrates, with IC50_{50} calculations to assess potency .

Q. How does the chromene moiety influence the compound’s photophysical properties?

  • UV-Vis Spectroscopy : Chromene’s conjugated system absorbs at 300–350 nm (π→π* transitions), while the thiazolidinone-thioxo group contributes to a redshifted absorption (~400 nm), useful for tracking degradation under light .
  • Fluorescence Quenching : The methylidene group’s Z-configuration enhances rigidity, increasing quantum yield in polar solvents like acetonitrile .

Methodological Considerations

Q. What computational tools aid in predicting the compound’s reactivity and stability?

  • DFT Calculations : Gaussian or ORCA software can model HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the thioxo group’s sulfur atom often acts as a soft nucleophile .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., bacterial DNA gyrase or human kinases) .

Q. How can researchers mitigate decomposition during long-term storage?

  • Stability Studies : Store lyophilized samples at -20°C under argon to prevent oxidation of the thioxo group. HPLC monitoring (C18 columns, acetonitrile/water mobile phase) detects degradation products like hexanoic acid or chromene dimers .

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